molecular formula C24H24N4O4 B6546018 ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate CAS No. 946381-81-3

ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

Cat. No.: B6546018
CAS No.: 946381-81-3
M. Wt: 432.5 g/mol
InChI Key: TZLZAIXOLWZHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a propyl group at position 5. This oxadiazole moiety is linked to an indole ring via an acetamido bridge, while the indole nitrogen is further connected to an ethyl benzoate ester group. The compound’s structural complexity arises from the integration of three pharmacophoric units:

  • 1,3,4-Oxadiazole: A five-membered heterocycle known for metabolic stability and π-deficient properties, often exploited in drug design for antimicrobial, anticancer, and anti-inflammatory applications.
  • Indole: A bicyclic aromatic system prevalent in bioactive molecules, contributing to interactions with biological targets via hydrogen bonding and hydrophobic effects.

The propyl substituent on the oxadiazole ring increases hydrophobicity, which may influence pharmacokinetic properties such as absorption and distribution.

Properties

IUPAC Name

ethyl 4-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-3-7-22-26-27-23(32-22)20-14-17-8-5-6-9-19(17)28(20)15-21(29)25-18-12-10-16(11-13-18)24(30)31-4-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLZAIXOLWZHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate can be accomplished through a multi-step process involving various organic reactions:

  • Formation of 5-propyl-1,3,4-oxadiazole: : Starting from a propylhydrazine derivative, the cyclization reaction with appropriate carboxylic acids leads to the formation of 5-propyl-1,3,4-oxadiazole.

  • Indole Synthesis: : The indole ring can be synthesized via a Fischer indole synthesis, involving phenylhydrazine and a ketone.

  • Acylation: : The indole is then acylated with acetic anhydride to introduce the acetamido group.

  • Esterification: : The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalytic amount of acid to yield this compound.

Industrial Production Methods

For industrial production, optimized processes involving high-yield reactions and scalable methodologies are essential. Key factors include reaction time, temperature control, and the use of catalysts to ensure efficient production while minimizing costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate undergoes various reactions including:

  • Oxidation: : Potential oxidation at the indole nitrogen.

  • Reduction: : Reduction of the oxadiazole ring.

  • Substitution: : Nucleophilic substitution on the acetamido group.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : such as potassium permanganate.

  • Reducing agents: : like lithium aluminum hydride.

  • Bases/Acids: : Sodium hydroxide for nucleophilic substitution.

Major Products Formed

  • Oxidized derivatives: : with modifications at the indole nitrogen.

  • Reduced oxadiazole compounds: .

  • Substituted acetamido derivatives: .

Scientific Research Applications

Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate has diverse applications across multiple fields:

Chemistry

  • Synthesis of heterocyclic compounds: : Used as a building block for more complex molecules.

Biology

  • Antibacterial and antifungal studies: : Investigated for its potential antimicrobial properties.

Medicine

  • Pharmaceutical research: : Studied for its potential as a drug candidate due to its unique structure.

  • Cancer research: : Potential inhibitor of specific cancer pathways.

Industry

  • Materials science: : Explored for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to:

  • Inhibit enzyme activity: : by binding to active sites.

  • Interfere with cellular pathways: : affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,3,4-oxadiazole and indole-containing derivatives, focusing on substituent effects, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name/Structure Oxadiazole Substituent Indole Position/Linkage Key Functional Groups Notable Features
Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate (Target) 5-propyl 1-yl (linked via acetamido) Ethyl benzoate, acetamido bridge High lipophilicity due to propyl and benzoate; potential for enhanced bioavailability.
5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol 2-thiol, 3-indolylmethyl 3-ylmethyl Thiol group Reactive thiol may confer antioxidant or metal-binding activity.
2-(1-((4-Acetyl-5-methyl-5-(trifluoromethyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-indol-3-yl)-3-(p-tolyl)thiazolidin-4-one 4-acetyl-5-methyl-CF3 3-yl (linked via methyl) Trifluoromethyl, thiazolidinone Electron-withdrawing CF3 group enhances metabolic stability; thiazolidinone adds conformational rigidity.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 2-sulfanyl 3-ylmethyl Sulfanyl acetamide Sulfur-containing groups may improve solubility and redox activity.
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 5-benzylsulfanyl (thiadiazole core) N/A Piperidine, benzylsulfanyl Thiadiazole (vs. oxadiazole) with reported antihypertensive/anticonvulsant activity.

Key Observations

Substituent Effects: The propyl group in the target compound increases lipophilicity compared to thiol () or sulfanyl () substituents, which are more polar. This could enhance blood-brain barrier penetration or prolong half-life.

Functional Group Contributions: Ethyl benzoate esters (Target) are advantageous for oral bioavailability, whereas compounds lacking esters (e.g., ) may require prodrug strategies. Thiazolidinone rings () add structural rigidity, possibly optimizing target binding.

Thiadiazoles () demonstrate antihypertensive and anticonvulsant effects, suggesting that oxadiazole derivatives with similar substituents may share overlapping therapeutic profiles.

Synthetic Pathways :

  • The target compound likely follows a multi-step synthesis involving oxadiazole cyclization (e.g., via hydrazide intermediates as in ) and esterification.
  • and highlight the use of acetic anhydride and carbon disulfide for oxadiazole formation, methods that could be adapted for the target compound’s synthesis.

Research Findings and Implications

  • Physicochemical Properties : The target compound’s calculated logP (estimated using fragment-based methods) is higher than analogues with polar substituents (e.g., thiols), favoring lipid membrane penetration.
  • Structure-Activity Relationships (SAR) :
    • The acetamido bridge between indole and oxadiazole may facilitate hydrogen bonding with enzymatic targets.
    • Propyl vs. methyl groups : Longer alkyl chains could enhance binding to hydrophobic pockets in target proteins.

Table 2: Inferred Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
Target Compound ~465 3.8 <0.1
5-(Indol-3-yl-methyl)-oxadiazole-2-thiol ~245 2.1 1.2
Thiadiazole Derivative ~363 2.9 0.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.